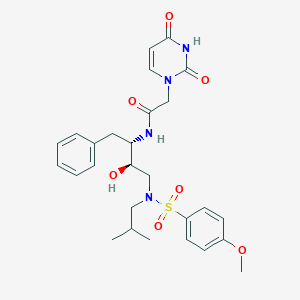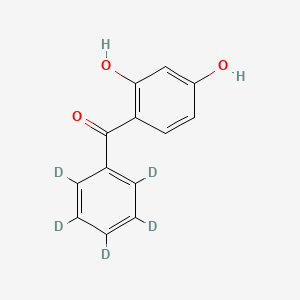
2,4-Dihydroxybenzophenone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxybenzophenone-d5 is a deuterium-labeled derivative of 2,4-Dihydroxybenzophenone. This compound is primarily used in scientific research as a stable isotope-labeled standard. The presence of deuterium atoms makes it particularly useful in various analytical and spectroscopic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzophenone-d5 can be synthesized by reacting resorcinol with a benzotrihalide in the presence of an aqueous solution of N-methylpyrrolidone. The crude reaction product is then subjected to vacuum distillation to obtain the purified compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of Friedel-Crafts catalysts such as aluminum chloride or zinc chloride. The reaction between resorcinol and benzoyl chloride or benzoic acid under anhydrous conditions yields the desired product. this method often results in lower yields and requires careful handling of moisture-sensitive catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dihydroxybenzophenone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated benzophenones
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxybenzophenone-d5 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxybenzophenone-d5 involves its interaction with molecular targets such as Toll-like receptor 4 and myeloid differentiation factor 2. It inhibits the dimerization of Toll-like receptor 4, thereby reducing the production of pro-inflammatory mediators. Additionally, it stabilizes mitochondrial membrane potential and decreases mitochondrial reactive oxygen species production .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dihydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
Comparison: 2,4-Dihydroxybenzophenone-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterparts, it provides more accurate and reliable data in mass spectrometry and other analytical techniques .
Eigenschaften
Molekularformel |
C13H10O3 |
|---|---|
Molekulargewicht |
219.25 g/mol |
IUPAC-Name |
(2,4-dihydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
ZXDDPOHVAMWLBH-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=C(C=C2)O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)
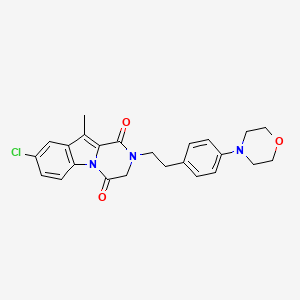
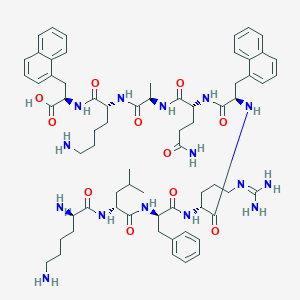
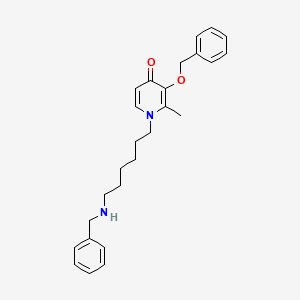
![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)
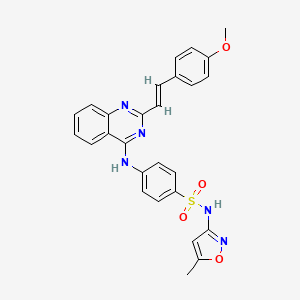
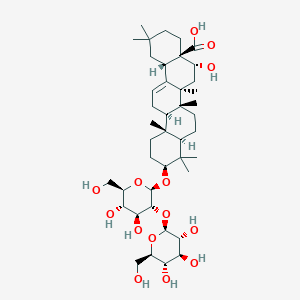
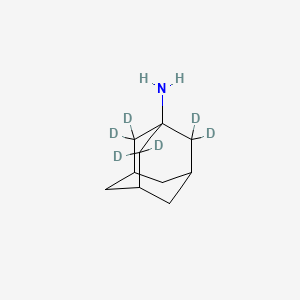
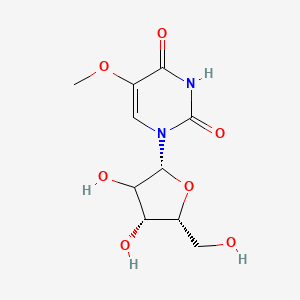
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)
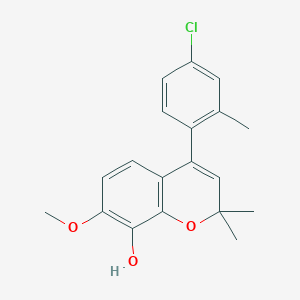
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)
